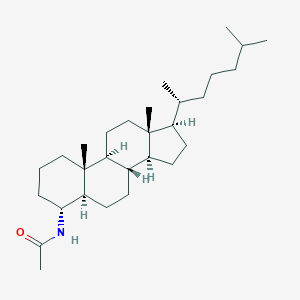

Acetamide, N-5alpha-cholestan-4alpha-yl-

Description

Acetamide, N-5α-cholestan-4α-yl- is a steroidal acetamide derivative characterized by a cholestane backbone substituted at the 4α-position with an acetamide group. The cholestane backbone may facilitate interactions with lipid-rich biological environments, such as cell membranes or lipoprotein complexes, while the acetamide group could contribute to hydrogen-bonding interactions or enzymatic stability.

Properties

CAS No. |

13944-35-9 |

|---|---|

Molecular Formula |

C29H51NO |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |

InChI |

InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |

InChI Key |

XJRDRLOSSOJMEO-JMOFALFHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |

Synonyms |

4α-Acetylamino-5α-cholestane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Acetamide, N-5α-cholestan-4α-yl- differs markedly from other acetamide derivatives due to its steroidal substituent. Key structural analogs include pyrrole-containing acetamides isolated from Fusarium incarnatum, such as:

- N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide

- N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide

Key Differences :

- Substituent Groups : The cholestane backbone in the target compound contrasts with the pyrrole-aliphatic chains in Fusarium derivatives. The steroidal structure enhances lipophilicity, whereas pyrrole groups introduce polar formyl and hydroxymethyl functionalities.

- Molecular Weight : Steroidal acetamides typically exhibit higher molecular weights (>500 g/mol) compared to pyrrole-based analogs (~250–350 g/mol).

Data Table: Comparative Analysis

Research Findings and Discussion

- Bioactivity Mechanisms : Pyrrole acetamides likely exert effects via pyrrole-mediated electron transfer or alkylation of cellular targets, while steroidal acetamides may rely on steroid-receptor binding or membrane integration .

- Assay Relevance : The MTT assay is critical for standardizing cytotoxicity profiles of such compounds, though steroidal derivatives may require lipid-adjusted protocols due to solubility challenges.

- Structural-Activity Relationship (SAR) : Polar groups in pyrrole analogs enhance solubility and target engagement in aqueous environments, whereas steroidal analogs may prioritize tissue retention and sustained release.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.